molecular formula C10H16N5O4P B588997 Tenofovir Monomethyl Ester CAS No. 1796539-83-7

Tenofovir Monomethyl Ester

Cat. No.: B588997
CAS No.: 1796539-83-7
M. Wt: 301.243
InChI Key: QNIIFMBLEIMHIO-SSDOTTSWSA-N
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Mechanism of Action

Target of Action

Tenofovir Monomethyl Ester, like its parent compound Tenofovir , primarily targets the reverse transcriptase enzyme . This enzyme plays a crucial role in the life cycle of retroviruses such as HIV, where it catalyzes the transcription of viral RNA into DNA, a necessary step for the virus to replicate within host cells .

Mode of Action

This compound is a nucleotide analog reverse transcriptase inhibitor (NtRTI) . It works by blocking the action of reverse transcriptase, thereby preventing the transcription of viral RNA into DNA . This effectively halts the replication of the virus, reducing viral load and slowing the progression of the disease .

Biochemical Pathways

This compound, as a nucleotide analog, integrates into the viral DNA chain during replication. By doing so, it causes premature termination of the DNA chain, effectively stopping the replication process . This disruption in the viral replication process leads to a decrease in viral load and a slowdown in the progression of the disease .

Pharmacokinetics

Tenofovir is known to diffuse widely, particularly in certain tissues such as the digestive tract, liver, and kidneys . .

Result of Action

The primary result of this compound’s action is a reduction in viral load, which slows the progression of diseases like HIV and Hepatitis B . By inhibiting the reverse transcriptase enzyme, it prevents the virus from replicating within host cells . This can lead to improved clinical outcomes for patients, including a slower progression of the disease and a reduction in the symptoms associated with these viral infections .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of Tenofovir prodrugs in intestinal fluid determines the actual amount of the prodrug at the absorption site, and hepatic/intestinal stability determines the maintenance amount of prodrug in circulation . Both of these factors influence the oral bioavailability of Tenofovir prodrugs

Biochemical Analysis

Biochemical Properties

Tenofovir Monomethyl Ester plays a significant role in biochemical reactions, particularly in the inhibition of viral replication . It interacts with various enzymes and proteins, including those involved in the replication of the Hepatitis B virus (HBV) . The nature of these interactions involves the compound binding to these biomolecules, thereby inhibiting their function and preventing the replication of the virus .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by impacting various cellular processes . For instance, it has been observed to have a correcting effect on disordered host hepatic biochemical metabolism, including the TCA cycle, glycolysis, pentose phosphate pathway, purine/pyrimidine metabolism, amino acid metabolism, ketone body metabolism, and phospholipid metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its impact on gene expression . It exerts its effects at the molecular level by inhibiting enzymes involved in viral replication . This inhibition is achieved through the compound’s binding to these enzymes, which prevents them from functioning normally .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been noted that the compound’s inhibition of HBV DNA replication is stronger after 9 days of treatment . Furthermore, the compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with the compound exhibiting different effects at different dosages

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function

Properties

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-methoxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O4P/c1-7(19-6-20(16,17)18-2)3-15-5-14-8-9(11)12-4-13-10(8)15/h4-5,7H,3,6H2,1-2H3,(H,16,17)(H2,11,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIIFMBLEIMHIO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858427
Record name Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123155-85-1
Record name Methyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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